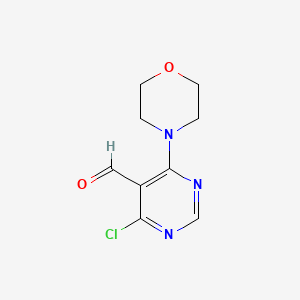
N-(4-hydroxyphenyl)thiophene-2-carboxamide
Overview
Description
N-(4-hydroxyphenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Intramolecular Diels–Alder Reactions
N-(2-Thienyl)allene carboxamides, which include compounds like N-(4-hydroxyphenyl)thiophene-2-carboxamide, are found to undergo Intramolecular Diels–Alder reactions. In this reaction, the thiophene nucleus can act as either a diene or a dienophile, depending on the substituents present in the allenic ω-position. This versatility makes these compounds useful in the field of synthetic organic chemistry (Himbert, Schlindwein, & Maas, 1990).
Synthesis and Antimicrobial Activity
A study on the synthesis and properties of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide revealed significant insights. This compound demonstrated effective antibacterial activity against various microorganisms. The study also involved molecular docking to understand the interaction with lung cancer proteins (Cakmak et al., 2022).
Anticancer Potential
Research on thiophene-2-carboxamide derivatives, including this compound, has shown potent inhibitory activity against various cancer cell lines, such as MCF-7, K562, HepG2, and MDA-MB-231. This suggests a potential role in cancer therapy. Molecular docking studies further support their significance in targeting specific proteins associated with cancer (Gulipalli et al., 2019).
N-Glycosylation and Cell Growth Inhibition
A range of N-glycosyl-thiophene-2-carboxamides, including analogues of this compound, have been synthesized and tested for their effects on cell growth. These compounds have shown effectiveness in inhibiting DNA synthesis in certain cell types, indicating their potential in biochemical research and therapeutic applications (Rawe et al., 2006).
Applications in Anti-Inflammatory Activity
Research on 4,5-diarylthiophene-2-carboxamide derivatives has highlighted their anti-inflammatory properties. Compounds like this compound exhibit specific interactions with key residues of cyclooxygenase-2 (COX2), indicating their therapeutic potential in inflammation-related conditions (Shanmuganathan et al., 2016).
Synthesis of Novel Multisubstituted Thiophenes
The compound's chemical structure lends itself to the synthesis of various multisubstituted thiophene derivatives. This capability makes it a valuable component in the development of new compounds with potential biological activities, like anti-inflammatory and antimicrobial properties (Li, Liang, Bi, & Liu, 2006).
Safety and Hazards
The safety information available indicates that “N-(4-hydroxyphenyl)thiophene-2-carboxamide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-9-5-3-8(4-6-9)12-11(14)10-2-1-7-15-10/h1-7,13H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRSNMYZHZKDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393141 | |
| Record name | N-(4-hydroxyphenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98902-53-5 | |
| Record name | N-(4-hydroxyphenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



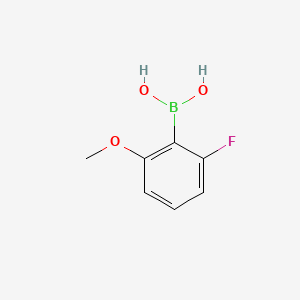
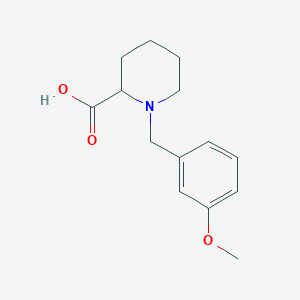


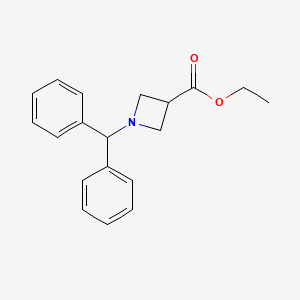


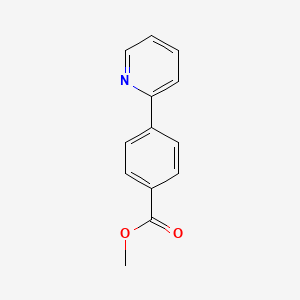


![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)

